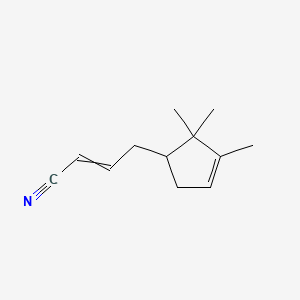
2-Butenenitrile, 4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenenitrile, 4-(2,2,3-trimethyl-3-cyclopenten-1-yl)- is an organic compound with the molecular formula C14H21N It is known for its unique structure, which includes a nitrile group attached to a butene chain, further connected to a cyclopentene ring with three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenenitrile, 4-(2,2,3-trimethyl-3-cyclopenten-1-yl)- typically involves the reaction of α-campholenaldehyde with butanal. The intermediate unsaturated aldehyde is then partially hydrogenated to yield the desired nitrile compound . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, green synthesis methods are being explored to minimize environmental impact and improve sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Butenenitrile, 4-(2,2,3-trimethyl-3-cyclopenten-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives, expanding the compound’s utility in different applications.
Applications De Recherche Scientifique
2-Butenenitrile, 4-(2,2,3-trimethyl-3-cyclopenten-1-yl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism of action of 2-Butenenitrile, 4-(2,2,3-trimethyl-3-cyclopenten-1-yl)- involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, influencing cellular processes. The compound’s effects are mediated through its binding to enzymes, receptors, or other biomolecules, leading to changes in cellular function and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Buten-1-ol, 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-: This compound shares a similar structure but with a hydroxyl group instead of a nitrile group.
2-Ethyl-4-(2,2,3-trimethylcyclopent-3-en-yl)-but-2-en-1-ol: Another structurally related compound with different functional groups.
Uniqueness
Its structural features make it a valuable compound for various research and industrial purposes .
Propriétés
Numéro CAS |
71042-97-2 |
|---|---|
Formule moléculaire |
C12H17N |
Poids moléculaire |
175.27 g/mol |
Nom IUPAC |
4-(2,2,3-trimethylcyclopent-3-en-1-yl)but-2-enenitrile |
InChI |
InChI=1S/C12H17N/c1-10-7-8-11(12(10,2)3)6-4-5-9-13/h4-5,7,11H,6,8H2,1-3H3 |
Clé InChI |
ZGHAFKNVPNLOPO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC(C1(C)C)CC=CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


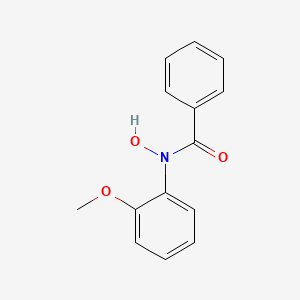
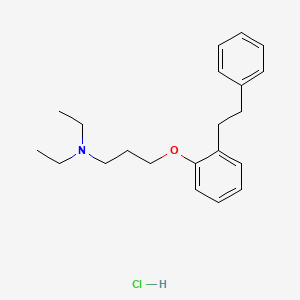
![N-Methyl-5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14474441.png)

![Benzenesulfonic acid, 2-[[4-[[2,4-diamino-5-[(2-hydroxy-5-sulfophenyl)azo]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14474453.png)

![2-[5-[2-(3-Ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;piperidine](/img/structure/B14474458.png)
![Diethyl(methyl)[(2-methylcyclohexylidene)methoxy]silane](/img/structure/B14474465.png)
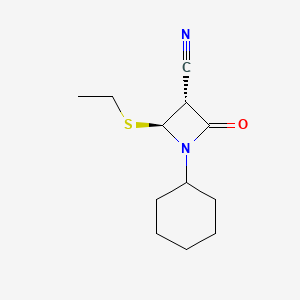
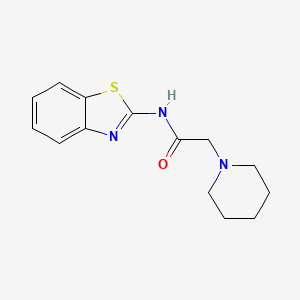

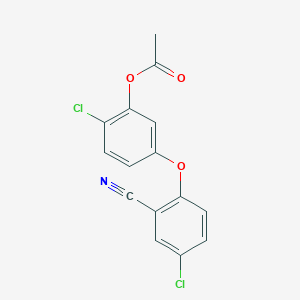

![[3,4,6-Triacetyloxy-5-(methylamino)oxan-2-yl]methyl acetate](/img/structure/B14474514.png)
